molecular formula C9H10O2 B8008447 6-Methyl-2,3-dihydro-1,4-benzodioxine CAS No. 33632-35-8

6-Methyl-2,3-dihydro-1,4-benzodioxine

Cat. No. B8008447
Key on ui cas rn: 33632-35-8
M. Wt: 150.17 g/mol
InChI Key: AYTGARGOCPEHGL-UHFFFAOYSA-N
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Patent
US06605596B2

Procedure details

A mixture of 4-methylcatechol (33.04 g, 266.1 mmol), 1,2-dibromoethane (100 g, 532.3 mmol), K2CO3 (75.4 g, 545.5 mmol) and sodium iodide (0.2 g, 1.33 mmol) in ethylene glycol (500 mL) was heated to 130° C. under nitrogen for five hours. The solution was allowed to cool to ambient temperature and stirred overnight. After the mixture was filtered through celite, the solution was diluted with brine (800 mL) and extracted with organic solvents (CH2Cl2/hexane/EtOAc: 1:3:1,3×500 mL). The organic layer was dried over Na2SO4, filtered and concentrated to provide a crude oil. Flash silica gel chromatography eluting with hexane (100%) gradient to ether/hexane (8:2) afforded the title intermediate as a colorless oil 20.0 g (50%).
Quantity
33.04 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
75.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](=[CH:7][CH:8]=1)[OH:6].Br[CH2:11][CH2:12]Br.C([O-])([O-])=O.[K+].[K+]>C(O)CO.[I-].[Na+]>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]2[O:6][CH2:11][CH2:12][O:9][C:4]=2[CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
33.04 g
Type
reactant
Smiles
CC=1C=C(C(O)=CC1)O
Name
Quantity
100 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
75.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
After the mixture was filtered through celite
ADDITION
Type
ADDITION
Details
the solution was diluted with brine (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with organic solvents (CH2Cl2/hexane/EtOAc: 1:3:1,3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
WASH
Type
WASH
Details
Flash silica gel chromatography eluting with hexane (100%) gradient to ether/hexane (8:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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